
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic heterocyclic compound, attached to a nitrophenyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar aromatic ring (from the pyrazole and phenyl groups) and various functional groups attached to this ring . The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions, including reduction, substitution, and addition reactions . The exact reactions would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity. Without specific information, it’s difficult to provide a detailed properties analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.Wissenschaftliche Forschungsanwendungen
Pyrazole-Based NLOphores
- Optoelectronic Applications : Pyrazole-based derivatives, including compounds related to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been investigated for their nonlinear optical (NLO) properties. These compounds, characterized by donor-π-acceptor (D-π-A) structures, exhibit significant hyperpolarizability, making them potential candidates for optoelectronic applications (Lanke & Sekar, 2016).
Antimicrobial Activity
- Chitosan Schiff Bases : Derivatives of pyrazole, including those similar to 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, have been used to form Schiff bases with chitosan. These compounds displayed antimicrobial activity against various bacteria and fungi, suggesting their potential use in antimicrobial applications (Hamed et al., 2020).
- Functional Derivatives : New functional derivatives of pyrazole carbaldehydes showed pronounced effects on bacterial and fungal strains, indicating their promise as antimicrobial agents (Biointerface Research in Applied Chemistry, 2021).
Antioxidant and Anti-Inflammatory Activity
- Derivative Synthesis and Evaluation : A series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some derivatives showed potent activity, suggesting their potential therapeutic use (Sudha, Subbaiah, & Mahalakshmi, 2021).
Anticonvulsant and Analgesic Studies
- Novel Pyrazole Analogues : New compounds derived from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for anticonvulsant and analgesic activities. Some compounds exhibited significant activity without toxicity, highlighting theirpotential in the development of new analgesic and anticonvulsant drugs (Viveka et al., 2015).
Antimicrobial, Antioxidant, Anti-Inflammatory, and Analgesic Activities
- Heterocycle Synthesis : Derivatives of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, closely related to the query compound, were synthesized and found to exhibit antimicrobial, anti-inflammatory, and analgesic activities. This indicates their potential as broad-spectrum therapeutic agents (Abdel-Wahab et al., 2012).
Synthesis and Biological Study of N-Acetyl Pyrazole Derivatives
- Antibacterial and Antifungal Activity : N-acetyl pyrazole derivatives, synthesized from related carbaldehydes, displayed promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Dhaduk & Joshi, 2022).
Molecular Docking Studies
- Phosphodiesterase Inhibitory Activity : A study on 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which shares a similar structure with the query compound, suggested potential phosphodiesterase inhibitory activity based on molecular docking studies. This points to possible applications in drug design (Mary et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties . These can include toxicity, flammability, and environmental impact. Without specific information, it’s difficult to provide a detailed safety and hazards analysis for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”.
Zukünftige Richtungen
Research into similar compounds often focuses on their potential applications in fields such as medicine, materials science, and chemical synthesis . Future research could involve exploring these applications for “3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde”, as well as investigating its synthesis, properties, and behavior in more detail.
Eigenschaften
IUPAC Name |
5-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-2-1-3-9(4-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSRMBHWRSZMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354573 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
26033-25-0 | |
| Record name | 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



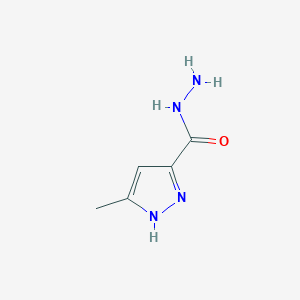
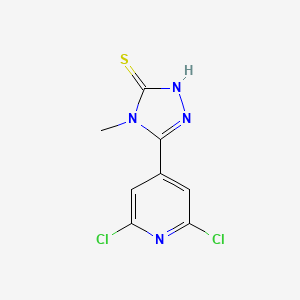
![1-[4-(Difluoromethoxy)phenyl]ethan-1-one](/img/structure/B1348990.png)
![(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B1348993.png)
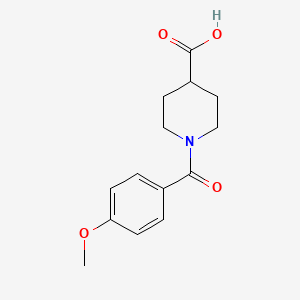
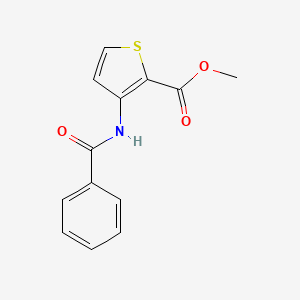
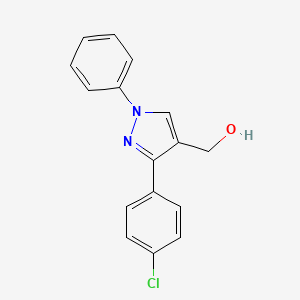
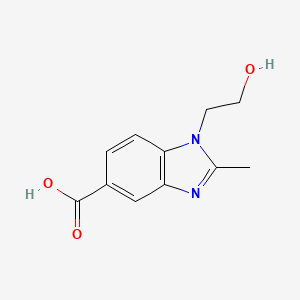
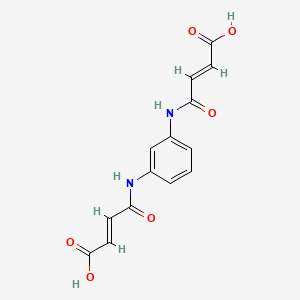
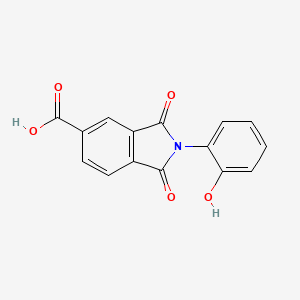
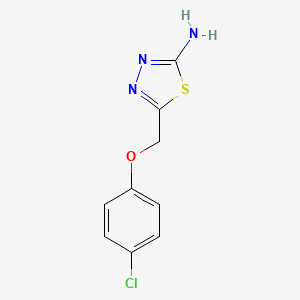
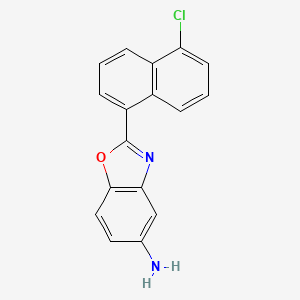
![5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B1349019.png)
